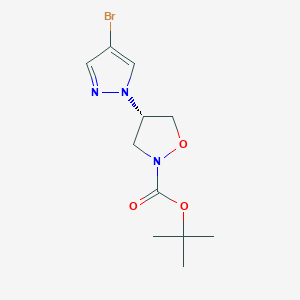

tert-butyl (4S)-4-(4-bromo-1H-pyrazol-1-yl)-1,2-oxazolidine-2-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (4S)-4-(4-bromopyrazol-1-yl)-1,2-oxazolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN3O3/c1-11(2,3)18-10(16)15-6-9(7-17-15)14-5-8(12)4-13-14/h4-5,9H,6-7H2,1-3H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCAYDBFRMTLBF-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CO1)N2C=C(C=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](CO1)N2C=C(C=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (4S)-4-(4-bromo-1H-pyrazol-1-yl)-1,2-oxazolidine-2-carboxylate typically involves multi-step organic reactions. One common route includes the formation of the oxazolidine ring through cyclization reactions, followed by the introduction of the pyrazole ring via nucleophilic substitution. The bromine atom is then introduced through halogenation reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

Reduction: Reduction reactions can be used to modify the oxazolidine ring or the pyrazole ring.

Substitution: The bromine atom on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Products may include oxidized derivatives of the pyrazole ring.

Reduction: Reduced forms of the oxazolidine or pyrazole rings.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Tert-butyl (4S)-4-(4-bromo-1H-pyrazol-1-yl)-1,2-oxazolidine-2-carboxylate has been investigated for its potential as an anti-cancer agent due to the presence of the pyrazole group, which is known for its biological activity. Research has shown that derivatives of pyrazole exhibit significant cytotoxic effects on various cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can inhibit tumor growth in vitro and in vivo models .

Antimicrobial Activity

The compound's oxazolidine structure has been associated with antimicrobial properties. Research indicates that oxazolidines can act against Gram-positive bacteria, making them potential candidates for antibiotic development. A study showed that related oxazolidine derivatives exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus .

Agrochemical Applications

In agricultural chemistry, the compound's ability to modulate plant growth and resistance to pests has been explored. Compounds containing pyrazole and oxazolidine rings have been found to enhance plant resilience, suggesting potential use as growth regulators or protective agents against pathogens .

Case Study 1: Anti-Cancer Activity

A study published in Pharmaceutical Research evaluated the anti-cancer properties of various pyrazole derivatives, including those structurally similar to this compound. The results indicated that these compounds significantly inhibited the proliferation of cancer cells through apoptosis induction. The IC50 values were determined for several derivatives, showing promising results for future drug development .

Case Study 2: Antimicrobial Efficacy

In a comparative study published in Journal of Medicinal Chemistry, researchers synthesized several oxazolidine derivatives and tested their antimicrobial efficacy against common pathogens. The findings revealed that certain compounds exhibited minimum inhibitory concentrations (MICs) lower than traditional antibiotics, highlighting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of tert-butyl (4S)-4-(4-bromo-1H-pyrazol-1-yl)-1,2-oxazolidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The molecular targets and pathways involved would be determined through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl (4S)-4-hydroxy-1,2-oxazolidine-2-carboxylate

- CAS Number : 878385-72-9

- Molecular Formula: C₈H₁₅NO₄

- Molecular Weight : 189.21 g/mol

- Key Differences: Replaces the 4-bromo-pyrazole group with a hydroxyl (-OH) substituent. Lacks the bromine atom, reducing molecular weight by ~138 g/mol. The hydroxyl group increases polarity, improving solubility in polar solvents (e.g., water, ethanol) but limiting stability under acidic/basic conditions. Applications: Intermediate for synthesizing chiral oxazolidinones or β-amino alcohols .

tert-Butyl (3R,4S)-4-(4-ethoxyphenyl)-3-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate

- Molecular Formula: C₂₀H₂₉NO₅S (estimated)

- Molecular Weight : ~403.5 g/mol (calculated)

- Key Differences: Replaces the oxazolidine ring with a piperidine scaffold. Incorporates a 4-ethoxyphenyl group and a methylsulfonyloxy (-OSO₂CH₃) substituent. The sulfonate group acts as a leaving group, facilitating nucleophilic substitutions (e.g., in prodrug synthesis). Applications: Potential use in CNS-targeting pharmaceuticals due to the piperidine core’s bioavailability .

Research Findings and Functional Implications

- Main Compound :

The bromopyrazole moiety enhances reactivity in palladium-catalyzed reactions, making it valuable for constructing biaryl systems in drug discovery (e.g., kinase inhibitors) . - Hydroxy Analog :

The hydroxyl group’s polarity limits its use in hydrophobic environments but makes it suitable for synthesizing water-soluble derivatives via esterification . - Piperidine Derivative : The sulfonate ester’s leaving-group capability and the ethoxyphenyl’s electron-donating nature suggest utility in designing prodrugs or CNS-active molecules .

Biological Activity

Tert-butyl (4S)-4-(4-bromo-1H-pyrazol-1-yl)-1,2-oxazolidine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C10H15BrN2O2

- Molar Mass : 275.1423 g/mol

- CAS Number : 1199773-83-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in conditions such as cancer and metabolic disorders.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways that are critical for various physiological processes.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further research in antibiotic development.

Biological Activity Data

A summary of the biological activities reported for this compound is presented in the table below:

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

- Inhibition of Type III Secretion System :

- Anticancer Properties :

- Metabolic Regulation :

Q & A

Q. What are the established synthetic routes for tert-butyl (4S)-4-(4-bromo-1H-pyrazol-1-yl)-1,2-oxazolidine-2-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the coupling of a brominated pyrazole derivative to a chiral oxazolidine backbone. Key steps include:

- Stereoselective formation : Use of chiral auxiliaries (e.g., tert-butyl groups) to control the (4S) configuration during oxazolidine ring formation .

- Bromopyrazole incorporation : Nucleophilic substitution or metal-catalyzed cross-coupling to introduce the 4-bromo-pyrazole moiety .

- Optimization : Adjusting solvent polarity (e.g., THF vs. DCM), temperature (0°C to reflux), and catalysts (e.g., Pd for cross-couplings) to improve yield and purity. For example, NaHB(OAc)₃ in DCM with HOAc enhances reductive amination efficiency .

Q. Which characterization techniques are critical for verifying the structure and purity of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (e.g., coupling constants for axial/equatorial protons) and bromine position .

- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., [M+H]⁺ = 316.1 g/mol) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) for resolving absolute configuration, particularly for chiral centers .

Q. What structural features influence its reactivity and applications in medicinal chemistry?

- Chiral Oxazolidine Core : The (4S) configuration enhances stereoselective interactions with biological targets .

- 4-Bromo-pyrazole : A versatile handle for further functionalization (e.g., Suzuki couplings) to create analogs .

- tert-Butyl Ester : Improves solubility in organic solvents and stability during storage .

Q. How is this compound applied as a building block in drug discovery?

- Intermediate in API synthesis : Used to construct pyrrolidine/pyridine-based scaffolds for antiviral or anticancer agents .

- Protease Inhibitor Development : The oxazolidine ring mimics peptide bonds, enabling inhibition of enzymes like HCV NS5A .

Q. What safety precautions are recommended for handling this compound?

- Lab Handling : Use fume hoods, gloves, and goggles due to potential irritancy (based on analogs like tert-butyl pyrazole carboxylates) .

- Storage : Keep at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can stereoselective synthesis challenges be addressed to ensure high enantiomeric excess (ee)?

- Chiral Resolution : Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak AD-H) to separate enantiomers .

- Asymmetric Catalysis : Use Pd-catalyzed dynamic kinetic resolution (DKR) during pyrazole coupling to favor the (4S) isomer .

- Crystallization-Induced Diastereomer Transformation : Recrystallize intermediates with chiral acids (e.g., tartaric acid) to enhance ee .

Q. What strategies optimize reaction yields and purity in large-scale synthesis?

- DoE (Design of Experiments) : Screen parameters (e.g., solvent, equivalents of NaHB(OAc)₃) using response surface methodology .

- Purification : Combine flash chromatography (silica gel, hexane/EtOAc) with trituration in cold ether to remove byproducts .

Q. How do structural modifications impact biological activity? Insights from SAR studies.

| Modification | Biological Impact | Reference |

|---|---|---|

| Bromine → Methoxy | Reduced cytotoxicity (IC₅₀ >50 µM vs. ~20 µM) | |

| Oxazolidine → Piperidine | Improved solubility but lower enzyme affinity | |

| tert-Butyl → Methyl ester | Enhanced metabolic stability |

Q. How is SHELX software utilized in crystallographic analysis of this compound?

Q. How can contradictory biological activity data be resolved?

- Dose-Response Validation : Repeat assays across multiple cell lines (e.g., HepG2 vs. HEK293) to rule out cell-specific effects .

- Target Engagement Studies : Use SPR (Surface Plasmon Resonance) to confirm direct binding to purported targets (e.g., kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.